Prochlorperazine Sulfoxide

Description

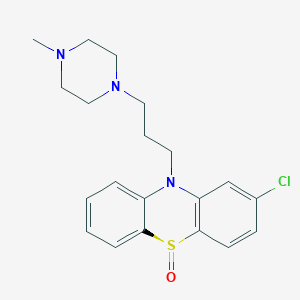

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGYHFQQUZPAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905736 | |

| Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10078-27-0 | |

| Record name | Prochlorperazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCHLORPERAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09U0GEU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical and physical properties of prochlorperazine sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a phenothiazine derivative, is a widely used antipsychotic and antiemetic agent. Its metabolism in the body leads to the formation of several metabolites, with prochlorperazine sulfoxide being a significant product. This technical guide provides an in-depth overview of the chemical and physical properties of this compound. It includes detailed experimental protocols for its synthesis and analysis, and presents a visualization of its metabolic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies concerning prochlorperazine and its metabolites.

Chemical and Physical Properties

This compound, a major metabolite of prochlorperazine, exhibits distinct chemical and physical characteristics. A summary of its key properties is presented in the tables below.

Chemical Identification

| Property | Value |

| IUPAC Name | 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine 5-oxide[1] |

| Synonyms | Prochlorperazine 5-sulfoxide, Prochlorperazine S-oxide |

| CAS Number | 10078-27-0[1] |

| Molecular Formula | C20H24ClN3OS[1] |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

A simple legend for the chemical structure of this compound.

Physical Properties

| Property | Value | Source |

| Molecular Weight | 389.94 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 164-165 °C (decomposes) | [2] |

| Boiling Point | Data not available | |

| Solubility | Slightly soluble in aqueous acid, slightly soluble in ethyl acetate (when heated), slightly soluble in methanol.[3] | [3] |

| pKa | Data not available |

Metabolism of Prochlorperazine

Prochlorperazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.[4] This process involves several reactions, including oxidation, hydroxylation, demethylation, and sulfoxide formation, leading to various metabolites.[4] this compound is one of the major metabolites identified in plasma following the administration of prochlorperazine.[4] While most phenothiazine metabolites are considered pharmacologically inactive, some may exhibit moderate biological activity.[4]

Metabolic conversion of prochlorperazine to its major metabolites.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of prochlorperazine. The following protocol is based on a described method using peroxyacetic acid.[5]

Materials:

-

Prochlorperazine

-

Peroxyacetic acid

-

Sodium hydroxide (NaOH) solution (0.19 M)

-

Diethyl ether

-

Ethanol

-

Water

Procedure:

-

Dissolve 0.6423 g (0.002 mol) of prochlorperazine in 5 ml of water.

-

Add peroxyacetic acid (0.316 mol) to the solution until a red color is observed.

-

Allow the reaction mixture to stand for 15 minutes.

-

Add 4 ml of 0.19 M NaOH solution to adjust the pH to 9.

-

Perform extraction using a separatory funnel with 50 ml of diethyl ether.

-

Combine the separated organic phases and evaporate to dryness under a stream of air.

-

Dissolve the residue in ethanol to obtain this compound.

-

The reported yield of this method is 93%.[5]

Analytical Methods

The quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.

This method is suitable for the analytical diagnosis of acute poisoning with prochlorperazine by detecting its sulfoxide metabolite in urine.[5]

Instrumentation:

-

Microcolumn liquid chromatograph (e.g., Milichrome A-02)

-

UV spectrophotometer detector

-

Reversed-phase C18 column (e.g., Nucleosil-100-5, 2x75 mm)

Chromatographic Conditions:

-

Mobile Phase A: 0.2 M lithium perchlorate with 0.01 M phosphoric acid (pH 2.2)

-

Mobile Phase B: Acetonitrile

-

Gradient: 2-100% acetonitrile

-

Detection Wavelength: 190-360 nm

-

Retention Time: Approximately 10.70-12.18 minutes[5]

Sample Preparation (Urine):

-

To 10 ml of urine, add 0.1 M HCl to adjust the pH to 2.

-

Extract three times with 5 ml portions of diethyl ether.

-

Alkalize the aqueous layer with 50% NaOH to pH 11.

-

Extract three times with 10 ml portions of chloroform.

-

Filter the combined chloroform extracts through anhydrous sodium sulfate.

-

Adjust the final volume to 25.0 ml with chloroform before injection.

This is a sensitive and specific method for the simultaneous determination of prochlorperazine and its metabolites in human plasma.[6]

Instrumentation:

-

Liquid chromatograph coupled with a tandem mass spectrometer

Chromatographic Conditions:

-

Column: Octadecylsilyl column (3 µm particle size)

-

Mobile Phase: Isocratic elution (specific mobile phase composition to be optimized based on the system)

-

Run Time: 10 minutes

Mass Spectrometry:

-

Detection is performed using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Sample Preparation (Plasma):

-

Plasma samples are deproteinized, commonly by the addition of a miscible organic solvent like acetonitrile.

-

The mixture is centrifuged to precipitate proteins.

-

The supernatant is collected and injected into the LC-MS/MS system.

Quantitative Analysis:

-

Calibration curves for this compound are typically linear over a concentration range of 0.05-80 µg/L.[6]

-

The lower limit of quantification (LLOQ) in human plasma is reported to be 50 ng/L.[6]

Biological Activity and Signaling Pathways

The pharmacological activity of prochlorperazine is primarily attributed to its antagonism of dopamine D2 receptors in the brain.[7][8] This action is responsible for its antipsychotic and antiemetic effects.[7] Prochlorperazine also exhibits activity at other receptors, including histaminergic, cholinergic, and noradrenergic receptors.[3]

The biological activity of this compound is not as well-characterized as its parent compound. Generally, sulfoxidation of phenothiazines is considered a detoxification pathway, often resulting in metabolites with reduced pharmacological activity.[4] However, some phenothiazine metabolites can retain a degree of biological activity.[4] There is a report that the parent compound, prochlorperazine, can act as a potent allosteric modulator of the human P2X7 receptor, an ATP-gated cation channel involved in immune responses and neuroinflammation.[9] It is currently unknown if this compound shares this activity.

Due to the limited direct evidence for the specific signaling pathways of this compound, the following diagram illustrates the established analytical workflow for its detection, which is a critical aspect of its study.

A generalized workflow for the analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, a major metabolite of prochlorperazine. The provided experimental protocols for its synthesis and analysis offer practical guidance for researchers. While the specific biological activity and signaling pathways of this compound remain an area for further investigation, understanding its properties is essential for a comprehensive understanding of the pharmacology and toxicology of prochlorperazine. The information presented here serves as a foundational resource for scientists and professionals in the field of drug development and related disciplines.

References

- 1. This compound | C20H24ClN3OS | CID 3084059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prochlorperazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 8. Prochlorperazine - Wikipedia [en.wikipedia.org]

- 9. The phenothiazine-class antipsychotic drugs prochlorperazine and trifluoperazine are potent allosteric modulators of the human P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Prochlorperazine Sulfoxide: An In-depth Technical Guide on a Primary Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prochlorperazine sulfoxide, a primary human metabolite of the widely used antiemetic and antipsychotic drug, prochlorperazine. This document details the metabolic pathways, analytical methodologies for quantification, and the pharmacological context of this significant metabolite.

Introduction to Prochlorperazine Metabolism

Prochlorperazine (PCZ) is a phenothiazine derivative that undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. This metabolism results in the formation of several metabolites, with this compound (PCZSO) being one of the most prominent. Other significant human metabolites include N-demethylprochlorperazine (NDPCZ) and 7-hydroxyprochlorperazine (7-OH-PCZ). The formation of these metabolites, particularly following oral administration, is subject to significant first-pass metabolism, leading to low and variable bioavailability of the parent drug. Understanding the profile of these metabolites is crucial for comprehending the overall pharmacokinetics and pharmacodynamics of prochlorperazine.

Metabolic Pathway of Prochlorperazine

The biotransformation of prochlorperazine in humans involves several key reactions, including sulfoxidation, N-demethylation, and aromatic hydroxylation. This compound is formed through the oxidation of the sulfur atom in the phenothiazine ring.

Quantitative Analysis of Prochlorperazine and its Metabolites

The quantification of prochlorperazine and its metabolites in human plasma is essential for pharmacokinetic studies. Due to the low concentrations and the complexity of the biological matrix, highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required.

Plasma Concentrations of Prochlorperazine and Metabolites

Pharmacokinetic parameters of prochlorperazine and its metabolites can exhibit significant interindividual variability. The following table summarizes pharmacokinetic data for prochlorperazine from a study comparing immediate-release (IR) and sustained-release (SR) formulations in healthy adult male volunteers. While this study focused on the parent drug, it highlights the typical concentration ranges observed. Another study provides the calibration ranges for the major metabolites, indicating their expected plasma concentrations.

| Analyte | Formulation | Cmax (ng/mL) | tmax (h) | Elimination Half-life (h) | Calibration Range (µg/L) | Lower Limit of Quantification (ng/L) |

| Prochlorperazine | IR Tablet | 218.41 | 3.83 | 3.89 | 0.01 - 40 | 10 |

| SR Tablet | 297.89 | 5.00 | 6.19 | |||

| This compound | - | - | - | - | 0.05 - 80 | 50 |

| N-demethylprochlorperazine | - | - | - | - | 0.01 - 40 | 10 |

| 7-hydroxyprochlorperazine | - | - | - | - | 0.01 - 40 | 10 |

Data for Prochlorperazine Cmax, tmax, and half-life are from a single study for illustrative purposes.[1] Calibration and LLOQ data are from a separate study.[2] Large interindividual variations in plasma concentrations of prochlorperazine and its metabolites have been reported.[2]

Experimental Protocols

Quantification of Prochlorperazine and Metabolites by LC-MS/MS

This section details a validated method for the simultaneous determination of prochlorperazine and its major metabolites in human plasma.[2]

4.1.1. Sample Preparation

-

To a 100 µL aliquot of human plasma, add an internal standard solution.

-

Perform protein precipitation by adding 200 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

4.1.2. Liquid Chromatography

-

Column: Octadecylsilyl (C18) column (e.g., 50 mm x 2.1 mm, 3 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) in an isocratic or gradient elution.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40 °C.

-

Run Time: Approximately 10 minutes.

4.1.3. Tandem Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Prochlorperazine | 374.1 | 113.1 |

| This compound | 390.1 | 113.1 |

| N-demethylprochlorperazine | 360.1 | 99.1 |

| 7-hydroxyprochlorperazine | 390.1 | 113.1 |

4.1.4. Experimental Workflow Diagram

Synthesis of this compound Standard

A reference standard of this compound is necessary for the validation of analytical methods. It can be synthesized by the oxidation of prochlorperazine.

-

Dissolve prochlorperazine in a suitable solvent (e.g., glacial acetic acid).

-

Add hydrogen peroxide (30% solution) dropwise to the solution while stirring at room temperature.

-

Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography or HPLC).

-

After completion of the reaction, neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the this compound into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Pharmacological Context: Dopamine D2 Receptor Signaling

Prochlorperazine exerts its primary therapeutic effects, including its antiemetic and antipsychotic actions, through the antagonism of dopamine D2 receptors in the brain. The pharmacological activity of this compound at this receptor is generally considered to be significantly lower than that of the parent compound.

5.1. Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

Conclusion

This compound is a primary and significant human metabolite of prochlorperazine. Its formation is a key aspect of the drug's metabolism and contributes to the overall pharmacokinetic profile. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this metabolite in clinical and research settings. A thorough understanding of the metabolism and the primary mechanism of action of prochlorperazine is essential for the safe and effective use of this medication and for the development of new therapeutic agents.

References

In Vitro Enzymatic Formation of Prochlorperazine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine (PCZ), a phenothiazine derivative widely utilized as an antiemetic and antipsychotic agent, undergoes extensive hepatic metabolism. A primary metabolic pathway is the oxidation of the sulfur atom in the phenothiazine ring to form prochlorperazine sulfoxide (PCZSO). This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system. Understanding the in vitro enzymatic formation of PCZSO is critical for predicting drug-drug interactions, inter-individual variability in drug response, and the overall pharmacokinetic profile of prochlorperazine. This technical guide provides an in-depth overview of the in vitro enzymatic formation of this compound, including the key enzymes involved, detailed experimental protocols for its characterization, and a summary of available data.

Introduction

Prochlorperazine is metabolized into several metabolites, with this compound being a major product. The formation of this sulfoxide metabolite is a crucial step in the clearance and detoxification of the parent drug. The primary enzymes responsible for this reaction are members of the cytochrome P450 superfamily, which are predominantly located in the liver. In vitro studies are essential to elucidate the specific CYP isoforms involved and to characterize the kinetics of this metabolic reaction. Such studies typically utilize human liver microsomes or recombinant human CYP enzymes.

Key Enzymes in Prochlorperazine Sulfoxidation

In vitro studies have identified two key cytochrome P450 isoforms responsible for the sulfoxidation of prochlorperazine:

-

CYP2D6: This enzyme is the primary catalyst for the formation of this compound.

-

CYP2C19: This isoform also contributes to the metabolism of prochlorperazine to its sulfoxide, although to a lesser extent than CYP2D6.

The involvement of these polymorphic enzymes suggests a potential for significant inter-individual and inter-ethnic variability in the metabolism and clearance of prochlorperazine.

Quantitative Data on this compound Formation

Table 1: Relative Contribution of CYP Isoforms to Prochlorperazine Metabolism

| CYP Isoform | Relative Contribution to Prochlorperazine Metabolism |

| CYP2D6 | Major |

| CYP2C19 | Significant |

| Other CYPs | Minor or negligible |

Note: This table represents a qualitative summary based on available in vitro data. Specific quantitative contributions may vary depending on the experimental system and conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro enzymatic formation of this compound.

In Vitro Incubation with Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of prochlorperazine in a mixed-enzyme system that mimics the hepatic environment.

Objective: To determine the rate of this compound formation in the presence of human liver microsomes.

Materials:

-

Prochlorperazine

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (for analytical quantification)

-

Incubator or water bath at 37°C

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of prochlorperazine in a suitable solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.1-1 mg/mL), and the prochlorperazine stock solution (final substrate concentration to be tested, e.g., 1-100 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of the Reaction:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Analyze the formation of this compound using a validated LC-MS/MS method.

-

Reaction Phenotyping with Recombinant CYP Isoforms

This protocol is designed to identify the specific CYP enzymes responsible for prochlorperazine sulfoxidation.

Objective: To determine which CYP isoforms catalyze the formation of this compound.

Materials:

-

Prochlorperazine

-

Recombinant human CYP isoforms (e.g., CYP2D6, CYP2C19, and a panel of other relevant CYPs) co-expressed with NADPH-cytochrome P450 reductase

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Protocol:

-

Incubation Setup:

-

For each CYP isoform to be tested, prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), the specific recombinant CYP enzyme, and prochlorperazine.

-

Include a negative control with no NADPH.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a fixed time (e.g., 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction with ice-cold acetonitrile.

-

Centrifuge to remove precipitated protein.

-

-

Analysis:

-

Analyze the supernatant for the formation of this compound by LC-MS/MS.

-

Compare the amount of metabolite formed by each CYP isoform to determine their relative contributions.

-

Visualizations

Metabolic Pathway of Prochlorperazine Sulfoxidation

Caption: Prochlorperazine is metabolized to its sulfoxide via oxidation, primarily by CYP2D6.

Experimental Workflow for In Vitro Metabolism Assay

Caption: A typical workflow for an in vitro prochlorperazine metabolism study.

Conclusion

The in vitro enzymatic formation of this compound is a critical aspect of its metabolism, primarily driven by CYP2D6 and CYP2C19. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this metabolic pathway. Further studies are warranted to determine the precise kinetic parameters of this reaction for each contributing enzyme, which will enhance our ability to predict the clinical pharmacology of prochlorperazine and mitigate the risk of adverse drug events.

The Role of Cytochrome P450 Enzymes in Prochlorperazine Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent that undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the specifics of its oxidative metabolism is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and developing safer, more effective therapeutic strategies. This technical guide provides an in-depth overview of the role of CYP450 enzymes in the oxidation of prochlorperazine, summarizing the key metabolic pathways, identifying the principal CYP isoforms involved, and presenting relevant quantitative data and experimental methodologies.

Introduction

Prochlorperazine (PCZ) is subject to significant first-pass metabolism, which contributes to its low and variable oral bioavailability. The oxidative transformation of prochlorperazine by CYP450 enzymes is a critical determinant of its pharmacokinetic profile and clinical effects. The primary oxidative reactions include sulfoxidation, N-demethylation, and aromatic hydroxylation, leading to the formation of several key metabolites.

Prochlorperazine Metabolic Pathways

The oxidative metabolism of prochlorperazine is multifaceted, resulting in a variety of metabolites. The three primary pathways are:

-

Sulfoxidation: The addition of an oxygen atom to the sulfur atom in the phenothiazine ring, forming prochlorperazine sulfoxide (PCZSO). This is a major metabolic route for many phenothiazines.

-

N-demethylation: The removal of a methyl group from the piperazine side chain, yielding N-demethylprochlorperazine (NDPCZ).

-

Aromatic Hydroxylation: The introduction of a hydroxyl group onto the phenothiazine ring structure, most commonly at the 7-position, to form 7-hydroxyprochlorperazine (PCZOH).

Other identified metabolites include this compound 4'-N-oxide, hydroxy-nor-prochlorperazine, and desulfonated prochlorperazine, indicating a complex network of sequential and competing oxidative reactions.[1][2]

Key CYP450 Isoforms Involved

In vitro studies utilizing cDNA-expressed recombinant human CYP enzymes have been instrumental in identifying the specific isoforms responsible for prochlorperazine metabolism.

-

CYP2D6 and CYP2C19: These isoforms are considered the most efficient in metabolizing prochlorperazine.[1] They are significantly involved in the formation of N-demethylprochlorperazine.[1]

-

CYP3A4/5: This subfamily also contributes to the overall metabolism of prochlorperazine, although likely to a lesser extent than CYP2D6 and CYP2C19.

-

CYP1A2: While less prominent for prochlorperazine itself, studies on analogous phenothiazines like promazine and perazine suggest that CYP1A2 is a key enzyme in the 5-sulfoxidation pathway.

It is important to note that while a study on the influence of CYP2C19, CYP2D6, and CYP3A5 genotypes did not find a significant effect on the plasma concentrations of prochlorperazine and its metabolites, the potential for clinically relevant variations due to genetic polymorphisms in these enzymes remains an area of interest.[3]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Prochlorperazine

| Parameter | Value | Condition | Reference |

| Plasma Half-life (t1/2) | 6.8 ± 0.7 h | 12.5 mg i.v. dose | [4] |

| 6.9 ± 0.8 h | 6.25 mg i.v. dose | [4] | |

| 8 ± 2 h | 50 mg oral dose | [5] | |

| Oral Bioavailability | Low and variable | 25 mg oral dose | [4] |

| Plasma Clearance | High | i.v. dosing | [5] |

| Volume of Distribution | Large (12.9 L/kg) | i.v. dosing | [5] |

Table 2: Analytical Quantification of Prochlorperazine and its Metabolites in Human Plasma by LC-MS/MS

| Analyte | Lower Limit of Quantification (LLOQ) (ng/L) | Linear Range (µg/L) | Reference |

| Prochlorperazine (PCZ) | 10 | 0.01 - 40 | [6] |

| N-demethylprochlorperazine (NDPCZ) | 10 | 0.01 - 40 | [6] |

| 7-hydroxyprochlorperazine (PCZOH) | 10 | 0.01 - 40 | [6] |

| This compound (PCZSO) | 50 | 0.05 - 80 | [6] |

Experimental Protocols

The following protocols are representative of the methodologies used to investigate the in vitro metabolism of prochlorperazine.

Metabolism by Recombinant Human CYP Isoforms

This method is used to identify which specific CYP enzymes are capable of metabolizing the drug.

Protocol:

-

Incubation Mixture Preparation: In microcentrifuge tubes, prepare a final incubation volume of 200 µL containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

100 µM prochlorperazine (substrate)

-

cDNA-expressed human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5, 2E1) at a specified concentration (e.g., 10-50 pmol/mL). A control incubation with a mock vector (without the CYP cDNA) is also prepared.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding 100 µL of ice-cold acetonitrile.[1]

-

Sample Preparation: Centrifuge the tubes at 2000 x g for 5 minutes to precipitate proteins.[1]

-

Analysis: Transfer the supernatant for analysis by LC-MS/MS to measure the depletion of the parent drug and the formation of metabolites.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the standard analytical technique for the sensitive and specific quantification of prochlorperazine and its metabolites.

Protocol:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 3 µm particle size octadecylsilyl column) is typically used.[6]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile, methanol).

-

Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

-

Run Time: A short run time of approximately 10 minutes is often sufficient.[6]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for prochlorperazine and each of its metabolites.

-

Quantification: A stable isotope-labeled internal standard is used to ensure accurate quantification. Calibration curves are generated using standards of known concentrations.

-

Visualizations

Prochlorperazine Metabolic Pathway

Experimental Workflow for In Vitro Metabolism Study

Conclusion

The oxidative metabolism of prochlorperazine is a complex process primarily driven by CYP2D6 and CYP2C19, with contributions from other isoforms like CYP3A4 and likely CYP1A2. The main metabolic pathways are N-demethylation, sulfoxidation, and aromatic hydroxylation. The significant role of these polymorphic enzymes underscores the potential for inter-individual variability in drug response and the risk of drug-drug interactions. While a clear picture of the key players and pathways has emerged, a notable gap exists in the public domain regarding detailed enzyme kinetic data for prochlorperazine. Further research to quantify the kinetics of metabolite formation by individual CYP isoforms would provide a more precise understanding and enhance the ability to predict the clinical pharmacology of this important medication.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Influence of cytochrome P450 genotype on the plasma disposition of prochlorperazine metabolites and their relationships with clinical responses in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preliminary studies of the pharmacokinetics and pharmacodynamics of prochlorperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of prochlorperazine in healthy young males - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Toxicology and Safety Profile of Prochlorperazine Sulfoxide

Abstract

Prochlorperazine, a widely utilized phenothiazine derivative for managing nausea, vomiting, and certain psychiatric conditions, undergoes extensive hepatic metabolism. A primary metabolite formed through this process is this compound. While the pharmacological and toxicological profiles of the parent drug, prochlorperazine, are well-documented, the specific contributions of its sulfoxide metabolite to the overall safety profile are less characterized. This technical guide provides a comprehensive overview of the current understanding of the toxicology and safety of this compound, drawing from available non-clinical and clinical data. It covers metabolic pathways, toxicological endpoints, and includes detailed experimental methodologies and data presented for scientific evaluation.

Introduction

Prochlorperazine is a first-generation antipsychotic and antiemetic agent belonging to the phenothiazine class.[1][2] It primarily exerts its therapeutic effects by antagonizing dopamine D2 receptors in the brain.[3][4] Like other phenothiazines, prochlorperazine is extensively metabolized in the liver, leading to the formation of several metabolites, including this compound.[1] Understanding the toxicological profile of these metabolites is crucial for a complete assessment of the drug's safety. This guide focuses specifically on this compound, a significant product of prochlorperazine's metabolism.

Metabolism of Prochlorperazine

Prochlorperazine is subject to significant first-pass metabolism in the liver.[2] The metabolic processes include oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid.[1] The formation of this compound is a key metabolic pathway.[1] Cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, are heavily involved in the metabolism of prochlorperazine.[5] While most metabolites of phenothiazines are considered pharmacologically inactive, some may possess moderate activity and contribute to the overall effects of the parent drug.[1]

Caption: Metabolic Pathway of Prochlorperazine.

Toxicology Profile of this compound

Direct and extensive toxicological data specifically for this compound is limited in publicly available literature. Much of the safety information is inferred from the toxicology of the parent compound, prochlorperazine. However, some data regarding the hazards of the sulfoxide metabolite are available.

Acute Toxicity

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, oral).[6] It is also noted to potentially cause drowsiness or dizziness.[6]

Genotoxicity

There is a lack of specific studies on the genotoxicity of this compound. However, some phenothiazines have been investigated for their potential to induce genetic damage.[7] Standard in vitro and in vivo assays would be necessary to determine the genotoxic potential of this compound.

Carcinogenicity

No dedicated carcinogenicity studies on this compound were identified. The parent compound, prochlorperazine, is not listed as a human carcinogen by the International Agency for Research on Cancer (IARC).[8]

Reproductive and Developmental Toxicity

This compound is suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2) and may cause harm to breast-fed children.[6] For the parent drug, prochlorperazine, its use during pregnancy is not recommended unless the potential benefits outweigh the possible risks, as neonates exposed during the third trimester are at risk for extrapyramidal and/or withdrawal symptoms following delivery.[9]

Hepatotoxicity

Prochlorperazine has been associated with rare instances of clinically apparent acute and chronic cholestatic liver injury.[10] It is hypothesized that the production of a toxic intermediate during its metabolism could be a contributing factor to this hepatotoxicity.[10] The mechanism may involve a hypersensitivity reaction, as suggested by features like a short latency period and eosinophilia.[10] While not definitively proven, the sulfoxide metabolite could be one of the intermediates involved in these adverse hepatic reactions.

Quantitative Toxicological Data

The following table summarizes the available quantitative and classification data for this compound and its parent compound.

| Substance | Test | Result | Reference |

| This compound | GHS Classification (Oral) | Acute Toxicity 4 (Harmful if swallowed) | [6] |

| GHS Classification (STOT SE) | Category 3 (May cause drowsiness or dizziness) | [6] | |

| GHS Classification (Reproductive) | Category 2 (Suspected of damaging fertility or the unborn child) | [6] | |

| GHS Classification (Lactation) | May cause harm to breast-fed children | [6] | |

| Prochlorperazine (maleate) | LD50 (Oral, rat) | 750 mg/kg | [8] |

| LD50 (Intraperitoneal, mouse) | 191 mg/kg | [8] | |

| LD50 (Subcutaneous, mouse) | 320 mg/kg | [8] |

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not extensively published. The following are generalized methodologies for key toxicological assessments that would be applicable.

In Vitro Cytotoxicity Assay

This assay is a common initial step to assess the potential of a substance to cause cell death.

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Methodology:

-

Cell Culture: Human liver hepatocellular carcinoma cells (e.g., HepG2) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to control (untreated) cells. The IC50 value is determined by plotting a dose-response curve.

Caption: Workflow for an In Vitro Cytotoxicity Assay.

Ames Test for Mutagenicity

This bacterial reverse mutation assay is used to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce mutations in different strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar plate lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have mutated to synthesize their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Safety Profile and Adverse Effects

The overall safety profile of prochlorperazine is relevant when considering the effects of its sulfoxide metabolite. Common side effects of prochlorperazine include drowsiness, dizziness, blurred vision, and dry mouth.[10][11] More severe, though less common, adverse events include:

-

Extrapyramidal Symptoms (EPS): These are movement disorders that can include restlessness, dystonia, and parkinsonism.[4][12]

-

Tardive Dyskinesia: A potentially irreversible condition characterized by involuntary movements, particularly of the face and tongue.[4][12]

-

Neuroleptic Malignant Syndrome (NMS): A rare but life-threatening reaction that includes symptoms like high fever, muscle rigidity, and altered mental status.[4]

-

Increased Mortality in Elderly Patients with Dementia-Related Psychosis: Prochlorperazine carries a boxed warning for this risk.[4][9]

The contribution of this compound to these adverse effects has not been specifically elucidated.

Conclusion and Future Directions

This compound is a major metabolite of prochlorperazine. Based on available GHS classifications, it is considered harmful if swallowed and poses potential risks for reproductive and developmental toxicity.[6] However, there is a significant lack of specific, in-depth toxicological studies on this metabolite. The hepatotoxicity associated with prochlorperazine may be linked to the formation of reactive metabolites, and the role of the sulfoxide in this process warrants further investigation.[10]

Future research should focus on:

-

Conducting comprehensive in vitro and in vivo toxicity studies on isolated this compound to determine its specific toxicological profile.

-

Investigating the potential for this compound to induce hepatotoxicity using relevant cell models and animal studies.

-

Elucidating the role of this compound in the overall pharmacological and adverse effect profile of prochlorperazine.

A more thorough understanding of the toxicology of this compound will contribute to a more complete and accurate safety assessment of the parent drug, prochlorperazine.

References

- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Prochlorperazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C20H24ClN3OS | CID 3084059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. drugs.com [drugs.com]

- 10. Prochlorperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. Prochlorperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Discovery and Identification of Prochlorperazine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine, a phenothiazine derivative, is a widely used medication for the management of nausea, vomiting, and certain psychiatric disorders.[1] Like many pharmaceuticals, prochlorperazine undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, prochlorperazine sulfoxide has been identified as a major metabolite.[2] This technical guide provides an in-depth overview of the discovery, identification, and characterization of this compound, with a focus on the experimental methodologies and analytical data that are crucial for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Discovery and Synthesis

The identification of this compound is intrinsically linked to the study of prochlorperazine's metabolic fate and its degradation pathways. It is recognized as both a primary metabolite and a degradation product of prochlorperazine, particularly under oxidative conditions.[3]

Synthesis of this compound Standard

For analytical and characterization purposes, a reference standard of this compound is essential. The synthesis is typically achieved through the controlled oxidation of prochlorperazine. A commonly employed method utilizes hydrogen peroxide as the oxidizing agent.[3]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from prochlorperazine for use as a reference standard.

Materials:

-

Prochlorperazine

-

Hydrogen peroxide (30%)

-

Glacial acetic acid

-

Sodium bisulfite solution (1M)

-

Deionized water

-

Appropriate organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve a known amount of prochlorperazine in glacial acetic acid.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench the excess hydrogen peroxide by the dropwise addition of 1M sodium bisulfite solution until the effervescence ceases.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7-8.

-

Extract the aqueous solution with an organic solvent like dichloromethane multiple times.

-

Combine the organic layers and wash with deionized water to remove any residual acid or salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by techniques such as column chromatography or recrystallization to achieve the desired purity.

Analytical Characterization

The unambiguous identification of this compound relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of prochlorperazine and its sulfoxide metabolite.

Table 1: HPLC Method Parameters for the Analysis of Prochlorperazine and this compound

| Parameter | Value |

| Column | Octadecylsilyl (C18), 3 µm particle size |

| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol, acetonitrile) |

| Flow Rate | Typically 0.2 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Run Time | Approximately 10 minutes |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and sensitive detection of this compound.

Table 2: Mass Spectrometric Data for Prochlorperazine and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |

| Prochlorperazine | C₂₀H₂₄ClN₃S | 373.9 | 374.1 |

| This compound | C₂₀H₂₄ClN₃OS | 389.9 | 390.1 |

Mass Spectrometry Fragmentation:

The fragmentation pattern of this compound in MS/MS experiments provides crucial structural information. Common product ions are observed at m/z 319, 246, and 139.[3] The fragmentation of the parent drug, prochlorperazine, is significantly different, with a characteristic loss of 101 Da corresponding to the piperazine ring and its methyl group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound. The introduction of the sulfoxide group induces notable changes in the chemical shifts of the protons and carbons in the phenothiazine ring system.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H NMR | Aromatic protons: deshielded compared to prochlorperazine. Aliphatic protons on the side chain: minor shifts. |

| ¹³C NMR | Aromatic carbons attached to the sulfur atom: significantly deshielded. Other aromatic and aliphatic carbons: minor shifts. |

Note: Actual chemical shifts can vary based on the solvent and reference standard used.

Visualizations

Metabolic Pathway of Prochlorperazine

References

- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

Prochlorperazine Sulfoxide: An In-depth Technical Guide on its Formation as a Degradation Product

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prochlorperazine sulfoxide, a primary degradation product and major metabolite of the phenothiazine antipsychotic, prochlorperazine. This document details the formation of this compound under various stress conditions, outlines analytical methodologies for its detection and quantification, and explores the biological context of this transformation.

Introduction to Prochlorperazine and its Degradation

Prochlorperazine is a widely used medication for the treatment of nausea, vomiting, and psychotic disorders.[1] As a phenothiazine derivative, its chemical structure is susceptible to degradation, particularly oxidation, which can impact its stability, efficacy, and safety. The formation of this compound is a critical aspect of its degradation profile and metabolism.[2][3] Understanding the conditions that promote this degradation is essential for the development of stable pharmaceutical formulations and for ensuring patient safety.

Prochlorperazine undergoes extensive first-pass metabolism, with this compound being one of its major metabolites found in human plasma.[4] The sulfoxide is generally considered to be inactive at dopamine receptors, the primary target of the parent drug.[2]

Formation of this compound under Forced Degradation

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6] Prochlorperazine has been subjected to various stress conditions, leading to the formation of this compound and other minor degradants.

Oxidative Degradation

Oxidative conditions are a primary driver for the formation of this compound. Exposure of prochlorperazine to oxidizing agents like hydrogen peroxide leads to the oxidation of the sulfur atom in the phenothiazine ring.[2] This reaction can also be facilitated by dissolved oxygen in solution, especially under acidic conditions.[5]

Acid and Base Hydrolysis

Under acidic conditions, prochlorperazine can degrade, with this compound being identified as a degradation product.[5] The formation of the sulfoxide in acidic solution is likely due to the presence of dissolved oxygen.[5] In contrast, prochlorperazine has shown good stability under basic conditions, with no significant degradation observed even at elevated temperatures.[5]

Thermal Degradation

Thermal stress can also induce the degradation of prochlorperazine. Studies have shown that heating prochlorperazine solutions leads to the formation of the sulfoxide as a major degradation product, particularly in the presence of air.[3] The rate of thermal degradation is faster in aerobic conditions compared to anaerobic conditions.[3]

Photolytic Degradation

Prochlorperazine is known to be light-sensitive.[5][7] Exposure to light, especially UV radiation, can lead to complex degradation pathways, including the formation of sulfoxides.[2][3] The rate of photodegradation is influenced by the light source and the presence of oxygen.[3]

Quantitative Analysis of Prochlorperazine Degradation

The following tables summarize illustrative quantitative data on the degradation of prochlorperazine to this compound under various stress conditions, based on findings reported in the literature.

Table 1: Illustrative Results of Forced Degradation Studies of Prochlorperazine

| Stress Condition | Reagent/Parameter | Duration | Temperature | Prochlorperazine Degradation (%) | Major Degradation Product(s) |

| Acid Hydrolysis | 1 N HCl | 48 hours | 80°C | Significant | This compound |

| Base Hydrolysis | 1 N NaOH | 7 days | Room Temp | No significant degradation | - |

| Oxidation | 3% H₂O₂ | Not specified | Room Temp | Significant | This compound, N-oxides |

| Thermal | - | 48 hours | 120°C | Significant | This compound |

| Photolytic | UV light (254 nm) | Not specified | Ambient | Significant | This compound and others |

Note: The percentages of degradation are qualitative descriptions based on literature reports, as specific numerical data is not consistently provided in a comparable format across studies.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of prochlorperazine degradation.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on prochlorperazine.

Objective: To induce the degradation of prochlorperazine under various stress conditions to identify degradation products and assess the stability of the molecule.

Materials:

-

Prochlorperazine drug substance

-

Hydrochloric acid (HCl), 1 N

-

Sodium hydroxide (NaOH), 1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Heating block or water bath

-

UV lamp

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of prochlorperazine in methanol at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 N HCl.

-

Heat the mixture at 80°C for 48 hours.

-

Cool the solution to room temperature and neutralize with 1 N NaOH.

-

Dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

-

Keep the solution at room temperature for 7 days.

-

Neutralize with 1 N HCl.

-

Dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid prochlorperazine in a glass vial and heat at 120°C for 48 hours.

-

Alternatively, heat a solution of prochlorperazine in a suitable solvent under both aerobic and anaerobic conditions.

-

Dissolve/dilute the sample in mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of prochlorperazine to UV light (e.g., 254 nm) for a specified duration.

-

Protect a control sample from light.

-

Dilute the samples with mobile phase for HPLC analysis.

-

-

Analysis: Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.

HPLC Method for the Analysis of Prochlorperazine and this compound

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of prochlorperazine and its sulfoxide degradation product.

Table 2: HPLC Method Parameters

| Parameter | Specification |

| Column | Agilent Zorbax SB-C18 (or equivalent C18 column) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase as specified. For example, a gradient elution starting with a higher proportion of aqueous buffer and increasing the organic solvent concentration over time.

-

Standard Preparation: Prepare standard solutions of prochlorperazine and this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration within the linear range of the method.

-

Chromatographic Run: Inject the standards and samples onto the HPLC system.

-

Data Analysis: Identify and quantify prochlorperazine and this compound in the samples by comparing their retention times and peak areas with those of the standards.

Signaling Pathways and Biological Implications

Prochlorperazine exerts its primary therapeutic effects by acting as an antagonist at dopamine D2 receptors in the brain.[8] Blockade of these receptors in the chemoreceptor trigger zone is responsible for its antiemetic properties.

The formation of this compound is significant from a pharmacological perspective. Studies have shown that the sulfoxide metabolite is inactive at dopamine receptors.[2] This implies that the degradation of prochlorperazine to its sulfoxide form results in a loss of its primary pharmacological activity.

Below is a diagram illustrating the proposed mechanism of action of prochlorperazine and the consequence of its conversion to the inactive sulfoxide metabolite.

References

- 1. usbio.net [usbio.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pharmtech.com [pharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD | Semantic Scholar [semanticscholar.org]

- 7. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Prochlorperazine Sulfoxide in Human Plasma using LC-MS/MS

Introduction

Prochlorperazine (PCZ) is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. It undergoes extensive hepatic metabolism, with prochlorperazine sulfoxide (PCZSO) being one of its major metabolites.[1][2][3] Accurate quantification of PCZSO in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall disposition of prochlorperazine in the body. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and offers excellent linearity, precision, and accuracy.

Metabolic Pathway of Prochlorperazine

Prochlorperazine is metabolized in the liver through various enzymatic reactions, including oxidation, hydroxylation, demethylation, and sulfoxide formation.[2][3] The formation of this compound is a significant metabolic pathway. This process is primarily mediated by cytochrome P450 enzymes.[2][4]

Caption: Metabolic conversion of Prochlorperazine to this compound.

Experimental Workflow

The analytical workflow consists of plasma sample preparation via protein precipitation, followed by chromatographic separation using a C18 reversed-phase column, and subsequent detection by tandem mass spectrometry.

Caption: Overall experimental workflow for the LC-MS/MS analysis.

Methodology

This protocol is based on established methods for the analysis of prochlorperazine and its metabolites in plasma.[1][5][6]

1. Materials and Reagents

-

This compound certified reference standard

-

Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA)

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range for the calibration curve and QC levels (low, medium, and high).

3. Sample Preparation Protocol

-

Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | Reversed-phase C18 column (e.g., 3 µm particle size)[1] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient/Isocratic | Isocratic or a suitable gradient elution can be used. An example isocratic method runs for 10 minutes.[1] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized for this compound and the chosen IS. |

| Compound Parameters | Declustering Potential (DP), Collision Energy (CE), and other parameters should be optimized. |

Method Validation Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for this compound in human plasma, based on published data.[1][6]

| Parameter | Typical Performance |

| Linearity Range | 0.05 - 80 µg/L[1] |

| Lower Limit of Quantification (LLOQ) | 50 ng/L[1] |

| Intra-assay Precision (%RSD) | < 7.0%[1] |

| Inter-assay Precision (%RSD) | < 9.0%[1] |

| Intra-assay Accuracy (%Bias) | Within ±4% (99-104%)[1] |

| Inter-assay Accuracy (%Bias) | Within ±5% (99-105%)[1] |

| Recovery | Typically >80% |

Results and Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure is efficient and suitable for high-throughput analysis. The chromatographic conditions ensure adequate separation of the analyte from endogenous plasma components, and the use of tandem mass spectrometry in MRM mode offers high selectivity and sensitivity.

The validation data demonstrates that the method is linear over a clinically relevant concentration range and exhibits excellent precision and accuracy, meeting the requirements for bioanalytical method validation.

Conclusion

This application note presents a detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The method is straightforward, robust, and sensitive, making it well-suited for pharmacokinetic research and clinical monitoring of prochlorperazine metabolism. The provided workflow and performance characteristics can serve as a valuable guide for researchers, scientists, and drug development professionals.

References

- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prochloroperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. japtronline.com [japtronline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for a Stability-Indicating HPLC Method for Prochlorperazine and its Sulfoxide

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Like other phenothiazines, it is susceptible to degradation, particularly oxidation, which can lead to the formation of prochlorperazine sulfoxide, a major metabolite and degradation product.[1] To ensure the quality, safety, and efficacy of pharmaceutical formulations containing prochlorperazine, a validated stability-indicating analytical method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from its degradation products and any potential impurities.[2][3]

This document provides a detailed application note and protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of prochlorperazine and its sulfoxide. The method is designed for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.

Experimental Protocols

This section details the methodologies for the stability-indicating HPLC analysis of prochlorperazine, including the necessary equipment, reagents, and procedures for sample and standard preparation, as well as the chromatographic conditions and forced degradation studies.

Instrumentation and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An Agilent 1260 Infinity II HPLC system or equivalent is suitable.[4]

-

-

Chromatographic Column:

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Water (HPLC grade)

-

Prochlorperazine Maleate Reference Standard

-

This compound Reference Standard[5]

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Preparation of Solutions

-

Mobile Phase:

-

Prepare a mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile in a 70:30 (v/v) ratio.[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

-

Standard Stock Solution:

-

Accurately weigh and dissolve an appropriate amount of Prochlorperazine Maleate Reference Standard in the mobile phase to obtain a stock solution with a concentration of 1000 µg/mL.

-

-

Working Standard Solution:

-

Dilute the standard stock solution with the mobile phase to obtain a working standard solution with a concentration of 100 µg/mL.

-

-

Sample Preparation:

-

For tablet dosage forms, weigh and finely powder not fewer than 20 tablets.[6]

-

Transfer a quantity of the powder equivalent to 10 mg of prochlorperazine into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

| Parameter | Condition |

| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)[4] |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 258 nm[4] |

| Run Time | Approximately 10 minutes |

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2] These studies involve subjecting the drug substance to various stress conditions to induce degradation.

-

Acid Hydrolysis:

-

To 1 mL of the standard stock solution, add 1 mL of 1 N HCl. Heat the mixture at 80°C for 48 hours.[2]

-

Cool the solution to room temperature and neutralize it with 1 N NaOH.

-

Dilute with the mobile phase to a final concentration of 100 µg/mL.

-

-

Base Hydrolysis:

-

To 1 mL of the standard stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 80°C for a specified period.

-

Cool the solution to room temperature and neutralize it with 1 N HCl.

-

Dilute with the mobile phase to a final concentration of 100 µg/mL.

-

-

Oxidative Degradation:

-

To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[2]

-

Keep the solution at room temperature for a specified period.

-

Dilute with the mobile phase to a final concentration of 100 µg/mL.

-

-

Thermal Degradation:

-

Expose the solid drug substance to a temperature of 120°C for 48 hours in a hot air oven.[2]

-

Dissolve the stressed sample in the mobile phase to obtain a concentration of 100 µg/mL.

-

-

Photolytic Degradation:

-

Expose the drug substance solution to UV light (254 nm) and fluorescent light for a specified duration.[1]

-

Dilute the stressed sample with the mobile phase to a final concentration of 100 µg/mL.

-

Data Presentation

The following tables summarize the expected quantitative data from the validation of the stability-indicating HPLC method.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Results |

| Tailing Factor | ≤ 2.0 | 1.25[7] |

| Theoretical Plates | ≥ 2000 | 8430[7] |

| % RSD of Peak Areas | ≤ 2.0% | < 2.0%[4] |

Table 2: Method Validation Data

| Parameter | Specification | Result |

| Linearity Range (µg/mL) | 50 - 150 | 80 - 120[4] |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9999[7] |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99 - 101%[8] |

| Precision (% RSD) | ||

| - Intraday | ≤ 2.0% | 0.38%[7] |

| - Interday | ≤ 2.0% | 0.25%[7] |

| Limit of Detection (LOD) (µg/mL) | Report | 1.76[8] |

| Limit of Quantitation (LOQ) (µg/mL) | Report | 5.35[8] |

Table 3: Forced Degradation Study Results

| Stress Condition | % Degradation of Prochlorperazine | Observations |

| Acid Hydrolysis (1 N HCl, 80°C, 48h) | Significant Degradation | Formation of sulfoxide and other degradants[2][9] |

| Base Hydrolysis (1 N NaOH, 80°C) | Significant Degradation | Formation of sulfoxide and other degradants[9] |

| Oxidative (3% H₂O₂) | Extensive Degradation | Major peak corresponding to this compound[2] |

| Thermal (120°C, 48h) | Minimal Degradation | Drug is relatively stable to heat[2] |

| Photolytic (UV/Fluorescent light) | Significant Degradation | Formation of multiple degradants including sulfoxide[1][2] |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the development and validation of the stability-indicating HPLC method for prochlorperazine.

Caption: Workflow for Stability-Indicating HPLC Method Development.

Degradation Pathway

This diagram illustrates the primary degradation pathway of prochlorperazine to its sulfoxide under oxidative stress.

Caption: Prochlorperazine to Sulfoxide Degradation Pathway.

Conclusion

The described RP-HPLC method is demonstrated to be simple, specific, accurate, and stability-indicating for the determination of prochlorperazine and its primary degradation product, this compound. The method is validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies of prochlorperazine in pharmaceutical dosage forms. The clear separation of the parent drug from its degradation products ensures the reliability of the analytical results, which is critical for maintaining the safety and efficacy of prochlorperazine-containing medicines.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. japtronline.com [japtronline.com]

- 5. Prochlorperazine Impurities | 58-38-8 Certified Reference Substance [alfaomegapharma.com]

- 6. uspnf.com [uspnf.com]

- 7. proquest.com [proquest.com]

- 8. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]

- 9. researchgate.net [researchgate.net]

using prochlorperazine sulfoxide as a biomarker for prochlorperazine exposure

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction